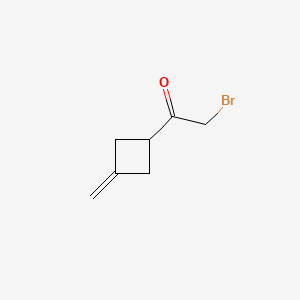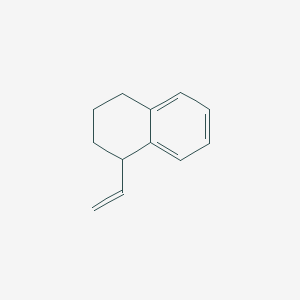
1-Vinyl-1,2,3,4-tetrahydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Vinyl-1,2,3,4-tetrahydronaphthalene is a bicyclic compound consisting of both aromatic and alicyclic rings. It is a derivative of naphthalene and is known for its unique chemical properties and applications in various fields. This compound is commonly used in organic synthesis and as an intermediate in the production of various chemicals.
准备方法
1-Vinyl-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common synthetic route involves the catalytic hydrogenation of naphthalene. This process typically uses nickel catalysts, although other variations have been evaluated . Another method involves the Darzens tetralin synthesis, which uses intramolecular electrophilic aromatic substitution reactions of a 1-aryl-pent-4-ene with concentrated sulfuric acid . Industrial production methods often involve large-scale catalytic hydrogenation processes to ensure high yields and purity.
化学反应分析
1-Vinyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts vigorously with strong oxidizing agents and may react exothermically with reducing agents to release hydrogen gas . Common reagents used in these reactions include bromine, which can convert the compound into tetrabrominated derivatives, and sulfuric acid for electrophilic aromatic substitution . Major products formed from these reactions include hydrogen bromide and various substituted naphthalenes.
科学研究应用
1-Vinyl-1,2,3,4-tetrahydronaphthalene has numerous applications in scientific research. It is used as an intermediate for organic synthesis and as a solvent in various chemical reactions . In the laboratory, it is employed for the synthesis of dry hydrogen bromide gas . Additionally, it is used in the production of estrone derivatives, which have applications in medicinal chemistry . Its role as a hydrogen-donor solvent makes it valuable in coal liquefaction processes, where it helps in the partial hydrogenation of coal to make it more soluble .
作用机制
The mechanism of action of 1-vinyl-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets and pathways. Due to its lipophilic nature, it can accumulate within biological membranes, altering their structure and function . Microbial degradation pathways involve hydroxylation and dioxygenation mechanisms, where specific enzymes introduce oxygen molecules into the compound, facilitating its breakdown . These pathways are crucial for bioremediation and environmental management.
相似化合物的比较
1-Vinyl-1,2,3,4-tetrahydronaphthalene is similar to other tetrahydronaphthalene derivatives, such as 1,2,3,4-tetrahydronaphthalene (tetralin) and decahydronaphthalene (decalin) . Tetralin is a partially hydrogenated derivative of naphthalene and is used as a hydrogen-donor solvent . Decalin, on the other hand, is a fully hydrogenated derivative and is used in various industrial applications. The uniqueness of this compound lies in its vinyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
分子式 |
C12H14 |
|---|---|
分子量 |
158.24 g/mol |
IUPAC 名称 |
1-ethenyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C12H14/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h2-4,6,9-10H,1,5,7-8H2 |
InChI 键 |
FSRLCYXRDZIJJT-UHFFFAOYSA-N |
规范 SMILES |
C=CC1CCCC2=CC=CC=C12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



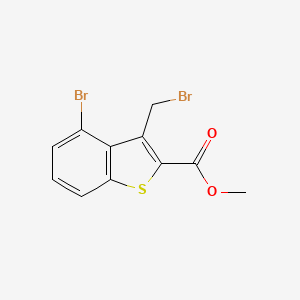
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15299153.png)
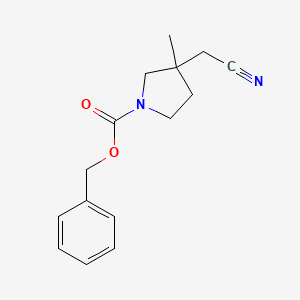
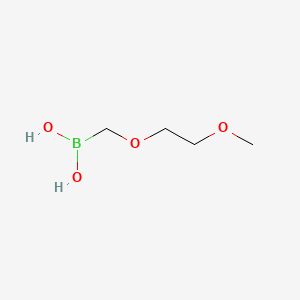
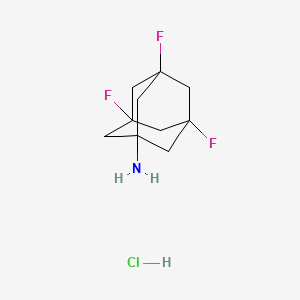
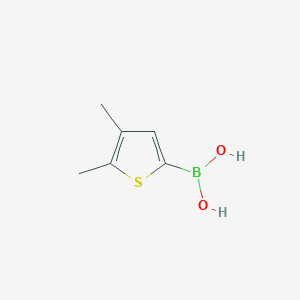
![[2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B15299178.png)
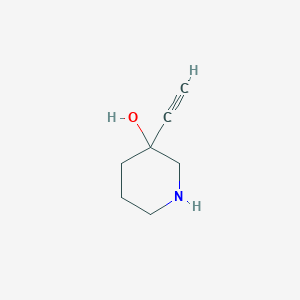
![3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15299201.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B15299223.png)

